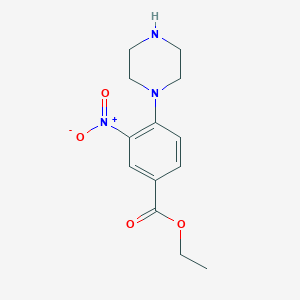

Ethyl 3-nitro-4-(piperazin-1-yl)benzoate

Description

Contextualization within Nitrobenzoate and Piperazine (B1678402) Chemistry

The chemical architecture of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate incorporates two moieties of significant interest in synthetic and medicinal chemistry: the nitrobenzoate group and the piperazine ring.

Nitrobenzoate Chemistry: Nitroaromatic compounds, including nitrobenzoic acids and their esters, are fundamental precursors in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of many pharmaceutical intermediates. For instance, the synthesis of various alkyl nitrobenzoates is a well-documented process, often involving the esterification of the corresponding nitrobenzoic acid. google.com Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of functionalized aromatic compounds, such as the synthesis of ethyl 4-aminobenzoate (B8803810) from ethyl 4-nitrobenzoate. orgsyn.org This reactivity is crucial for building molecular complexity.

Piperazine Chemistry: The piperazine ring is a ubiquitous structural element in a vast number of biologically active compounds. nih.govgoogle.com It is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This feature allows for the introduction of various substituents at these nitrogen atoms, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov Piperazine and its derivatives are integral to drugs with applications across numerous therapeutic areas, including antipsychotic, antibacterial, and antimalarial agents. nih.gov The synthesis of piperazinium salts with various benzoate (B1203000) anions has been a subject of crystallographic studies to understand their molecular interactions and packing. nih.gov

Significance of the Chemical Scaffold in Medicinal Chemistry

The combination of the piperazine and nitrobenzoate moieties within a single scaffold, as seen in this compound, holds considerable promise in medicinal chemistry. This scaffold serves as a valuable starting point for the development of new drugs.

The piperazine ring often imparts favorable pharmacokinetic properties to a drug molecule, such as improved aqueous solubility and oral bioavailability. The presence of two nitrogen atoms allows for the formation of salts and hydrogen bonds with biological targets. The versatility of the piperazine ring allows it to act as a linker to other pharmacophores, enabling the creation of hybrid molecules with potentially synergistic or dual-acting properties. For example, N-4-piperazinyl ciprofloxacin (B1669076) derivatives have been synthesized and investigated for their anticancer activities. minia.edu.egnih.gov

The nitrobenzoate portion of the molecule also contributes to its medicinal chemistry potential. The nitro group's electron-withdrawing nature can influence the electronic properties of the entire molecule, affecting its binding affinity to target proteins. Furthermore, the potential for the nitro group to be bioreduced in hypoxic environments, such as those found in solid tumors, has been explored as a strategy for developing hypoxia-activated prodrugs. Aromatic nitro compounds have shown a wide spectrum of biological activities, including antineoplastic and antimicrobial effects. patsnap.com

Overview of Research Trajectories for Related Compounds

While specific research on this compound is limited, the research trajectories for closely related compounds provide a clear indication of its potential applications. The primary area of investigation for compounds with this scaffold is in the discovery of new therapeutic agents.

One major research direction is the development of kinase inhibitors . Many tyrosine kinase inhibitors, a class of targeted cancer therapeutics, incorporate the piperazine moiety. For instance, Imatinib (B729) and Nilotinib, used in the treatment of chronic myeloid leukemia, feature a substituted piperazine ring. google.com The synthesis of intermediates for such drugs often involves reactions with piperazine-containing building blocks.

Another significant trajectory is the exploration of antibacterial and antimicrobial agents . The piperazine ring is a core component of several antibiotics, such as norfloxacin, which contains a 7-(1-piperazinyl) substituent on the quinolone core. bond.edu.au Research into new antimicrobial agents often involves the synthesis of novel piperazine derivatives.

Furthermore, compounds with the 4-amino-3-nitrobenzoate backbone, which can be derived from the title compound, are used in the synthesis of various heterocyclic systems with potential biological activities. The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is a known laboratory procedure. synquestlabs.com

The synthesis of various derivatives by modifying the piperazine nitrogen or the ester group of the benzoate is a common strategy to create libraries of compounds for high-throughput screening against various biological targets. For example, related compounds like Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate and Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate are commercially available, indicating their use as building blocks in such discovery efforts.

Finally, the study of the solid-state properties, such as crystal structure and polymorphism, of piperazinium salts with various substituted benzoates is an active area of research. These studies are crucial for understanding the stability and formulation of potential drug candidates. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-nitro-4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-2-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGYBERSNPLRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589263 | |

| Record name | Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886631-29-4 | |

| Record name | Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Ethyl 3 Nitro 4 Piperazin 1 Yl Benzoate

Precursor Synthesis and Derivatization

Synthesis of Ethyl 4-fluoro-3-nitrobenzoate as a Key Intermediate

The most critical precursor for the synthesis of the title compound is Ethyl 4-fluoro-3-nitrobenzoate. This intermediate is typically synthesized via a Fischer esterification reaction. The process involves reacting 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid. prepchem.comnih.gov The mixture is heated under reflux for several hours to drive the reaction towards completion. nih.gov Upon completion, the crude product is often isolated by pouring the reaction mixture into water, causing the less soluble ester to precipitate, which can then be collected by filtration. prepchem.com

The reaction can be summarized as follows:

Reaction Scheme: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate

Reactants: 4-fluoro-3-nitrobenzoic acid, Ethanol Catalyst: Concentrated Sulfuric Acid Conditions: Reflux Product: Ethyl 4-fluoro-3-nitrobenzoate

| Reactant | Molar Mass ( g/mol ) | Role |

| 4-fluoro-3-nitrobenzoic acid | 185.11 | Starting material |

| Ethanol | 46.07 | Reagent and solvent |

| Sulfuric Acid | 98.08 | Catalyst |

Approaches to Introduce the Piperazine (B1678402) Moiety

With the key intermediate, Ethyl 4-fluoro-3-nitrobenzoate, in hand, the next crucial step is the introduction of the piperazine ring. This is accomplished through a nucleophilic substitution reaction where piperazine acts as the nucleophile. The piperazine molecule attacks the carbon atom bearing the fluorine atom on the benzene (B151609) ring, leading to the displacement of the fluoride (B91410) ion. mdpi.commasterorganicchemistry.com This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The presence of the electron-withdrawing nitro group ortho to the fluorine atom is essential, as it activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a suitable solvent, and sometimes a base is added to neutralize the hydrofluoric acid formed as a byproduct.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Synthesis

The core transformation in the synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is the Nucleophilic Aromatic Substitution (SNAr) reaction. mdpi.com This class of reaction is fundamentally different from electrophilic aromatic substitution. Here, an electron-poor aromatic ring is attacked by a potent nucleophile. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Nucleophilic Attack : The nucleophile (piperazine) attacks the electron-deficient carbon atom bonded to the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The reactivity of the leaving group in SNAr reactions follows the trend F > Cl > Br > I, which is counterintuitive to the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack by the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. youtube.com The reaction between Ethyl 4-fluoro-3-nitrobenzoate and piperazine is an efficient application of this principle. chegg.com

Optimization of Reaction Conditions and Yields

To maximize the efficiency and yield of the synthesis, optimization of various reaction parameters is critical. Key factors that are often adjusted include temperature, solvent, and the stoichiometry of the reactants.

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Higher temperatures generally increase the reaction rate. | Increasing the temperature, for instance to 120 °C, can lead to complete conversion of the starting material in a shorter time. researchgate.net |

| Solvent | The choice of solvent can affect the solubility of reactants and the stability of intermediates. | Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective for SNAr reactions. Using an excess of the amine reactant (piperazine) can sometimes serve as both the nucleophile and the solvent. mdpi.comorganic-chemistry.org |

| Base | A base can be used to scavenge the acid (HF) produced during the reaction, preventing the protonation of the piperazine nucleophile. | The use of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can improve yields by ensuring the piperazine remains in its active, deprotonated form. mdpi.com |

| Catalyst | While often not strictly necessary for activated substrates, catalysts can sometimes enhance the reaction rate. | Palladium-catalyzed amination (Buchwald-Hartwig reaction) represents an alternative to SNAr but is more commonly used for less activated aryl halides. mdpi.com |

By systematically adjusting these conditions, researchers can achieve higher isolated yields and reduce reaction times, making the process more viable for larger-scale production. researchgate.netresearchgate.net

Alternative Synthetic Routes and Green Chemistry Considerations

While the SNAr reaction on a pre-formed ethyl 4-fluoro-3-nitrobenzoate is the most direct route, alternative strategies can be considered. For instance, one could start with 4-chloro-3-nitrobenzoic acid, which is often more readily available. researchgate.net The synthetic sequence might then involve amination with piperazine first, followed by esterification of the carboxylic acid. However, the lower reactivity of the chloro-leaving group compared to fluoro might require more forcing conditions.

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods in chemistry. researchgate.net For the synthesis of piperazine-containing compounds, several green chemistry principles are being explored:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or even solvent-free conditions. researchgate.netscirp.org

Catalyst-Free Reactions : Designing reactions that can proceed efficiently without the need for, often toxic, metal catalysts. researchgate.net

Energy Efficiency : Employing methods like microwave irradiation or ultrasound to accelerate reactions, reduce energy consumption, and often improve yields. researchgate.netscirp.org

Atom Economy : Developing one-pot, multi-component reactions where multiple bonds are formed in a single operation, reducing waste and purification steps. researchgate.net

Specific to this synthesis, using an excess of piperazine to act as both a reactant and a solvent could be considered an eco-friendly, cost-effective approach. organic-chemistry.org Furthermore, exploring alternative reduction methods for the nitro group in subsequent synthetic steps, such as using indium metal in aqueous solutions, aligns with green chemistry goals by avoiding heavy metal catalysts. orgsyn.org The application of photoredox catalysis is also an emerging green strategy for the formation of C-N bonds in related heterocyclic systems. nsf.gov

Chemical Reactivity and Transformations of Ethyl 3 Nitro 4 Piperazin 1 Yl Benzoate

Reactions at the Nitro Group

The nitro group attached to the aromatic ring is a key functional group that strongly influences the molecule's reactivity and provides a gateway to various derivatives.

The reduction of an aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. acs.org This conversion is crucial for the synthesis of anilines, which are precursors to a vast array of pharmaceuticals and other fine chemicals. acs.orgwikipedia.org For Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, this reaction yields the corresponding Ethyl 3-amino-4-(piperazin-1-yl)benzoate.

Several methods are effective for this transformation, offering a range of conditions to accommodate other functional groups within the molecule. wikipedia.org Catalytic hydrogenation is a common industrial method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.orggoogle.com Another prevalent method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. wikipedia.org A notably selective method for reducing nitroarenes without affecting other reducible groups like esters involves using indium powder in an aqueous solution of ammonium (B1175870) chloride. orgsyn.org This method has been successfully applied to the reduction of ethyl 4-nitrobenzoate, yielding ethyl 4-aminobenzoate (B8803810) in high yield. orgsyn.org

The general transformation is as follows:

Image: Reaction scheme showing the reduction of this compound to Ethyl 3-amino-4-(piperazin-1-yl)benzoate.

A summary of common reduction methods applicable to this transformation is provided in the table below.

| Reagent/Catalyst | Conditions | Product | Reference(s) |

| H₂, Pd/C | Ethanol (B145695), Room Temperature | Ethyl 3-amino-4-(piperazin-1-yl)benzoate | wikipedia.org |

| Iron Powder, HCl | Ethanol/Water, Reflux | Ethyl 3-amino-4-(piperazin-1-yl)benzoate | wikipedia.org |

| Tin(II) Chloride | Concentrated HCl | Ethyl 3-amino-4-(piperazin-1-yl)benzoate | wikipedia.org |

| Sodium Hydrosulfite | Aqueous solution | Ethyl 3-amino-4-(piperazin-1-yl)benzoate | wikipedia.org |

| Indium Powder, NH₄Cl | Ethanol/Water, Reflux | Ethyl 3-amino-4-(piperazin-1-yl)benzoate | orgsyn.org |

| Nitroreductase | Biocatalyst, Disproportionation agent | Ethyl 3-amino-4-(piperazin-1-yl)benzoate | google.com |

Beyond complete reduction to an amine, the nitro group can undergo other valuable chemical transformations. The reaction outcome is highly dependent on the choice of reducing agent and reaction conditions. wikipedia.orgnumberanalytics.com

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to form nitroso or hydroxylamine (B1172632) intermediates. google.comnumberanalytics.com For instance, reduction with zinc dust in a neutral aqueous solution of ammonium chloride can yield the corresponding N-hydroxylamine derivative, Ethyl 3-hydroxylamino-4-(piperazin-1-yl)benzoate. wikipedia.org

Condensation Reactions: The intermediates of nitro group reduction, such as nitroso and hydroxylamine species, can condense to form azoxy compounds, which can be further reduced to azo and hydrazo derivatives. google.com For example, treating an aromatic nitro compound with an excess of zinc metal can lead to the formation of a diarylhydrazine. wikipedia.org

Influence on Aromatic Substitution: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.comnih.gov Any electrophilic substitution would be directed to the meta positions relative to the nitro group (positions 2 and 6). Conversely, its strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, although in this specific molecule, the piperazine (B1678402) group already occupies the para position relative to the nitro group. numberanalytics.comnih.gov

Reactions at the Ester Moiety

The ethyl ester group is another significant reactive site, allowing for transformations that modify the carboxyl function.

The ester can be readily converted back to its constituent carboxylic acid and alcohol through hydrolysis, or transformed into a different ester via transesterification.

Hydrolysis: This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester is hydrolyzed to 3-nitro-4-(piperazin-1-yl)benzoic acid and ethanol. The reaction is reversible, and its mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgyoutube.com

Base-Promoted Hydrolysis (Saponification): Using a base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution leads to an irreversible reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The final products are ethanol and the sodium salt of the carboxylic acid (sodium 3-nitro-4-(piperazin-1-yl)benzoate). libretexts.org

Transesterification: This process converts one ester into another by reacting it with an excess of a different alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu For example, reacting this compound with a large excess of methanol (B129727) and an acid catalyst would shift the equilibrium to produce Mthis compound and ethanol. libretexts.orgucla.edu

| Transformation | Reagents | Product | Reference(s) |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | 3-Nitro-4-(piperazin-1-yl)benzoic acid | libretexts.orgyoutube.com |

| Base-Promoted Hydrolysis | NaOH, H₂O/Ethanol | Sodium 3-nitro-4-(piperazin-1-yl)benzoate | libretexts.org |

| Transesterification | Methanol, H⁺ (cat.) | Mthis compound | ucla.edumdpi.com |

| Transesterification | Benzyl (B1604629) alcohol, H⁺ (cat.) | Benzyl 3-nitro-4-(piperazin-1-yl)benzoate | libretexts.orgucla.edu |

The ester functionality can be converted into other carboxylic acid derivatives, most notably amides.

Amidation: Esters can react with primary or secondary amines to form amides. This reaction, known as aminolysis, typically requires heating or a catalyst. Reacting this compound with an amine, such as ammonia, methylamine, or piperidine (B6355638), would yield the corresponding amide derivative, for instance, 3-Nitro-4-(piperazin-1-yl)benzamide or N-methyl-3-nitro-4-(piperazin-1-yl)benzamide.

Reduction to Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ethyl ester group into a hydroxymethyl group, yielding [3-nitro-4-(piperazin-1-yl)phenyl]methanol. This transformation would also produce ethanol from the ethyl portion of the ester. libretexts.org

Reactions Involving the Piperazine Ring

The piperazine ring contains a secondary amine that is a prime site for nucleophilic reactions, allowing for the introduction of various substituents. mdpi.comambeed.com This is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed. nih.govresearchgate.net This reaction leads to the formation of N-substituted derivatives. For example, reaction with methyl iodide would yield Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. matrixscientific.com Similarly, reaction with 2-chloroethanol (B45725) would produce Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate. synquestlabs.com To favor mono-alkylation, a large excess of the piperazine starting material can be used, or one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc) before alkylation and subsequent deprotection. researchgate.net

N-Arylation: The piperazine nitrogen can be arylated using aryl halides. This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically uses a palladium catalyst. nih.gov Alternatively, if the aryl halide is sufficiently electron-deficient (e.g., a nitro-substituted or heteroaromatic halide), a direct nucleophilic aromatic substitution (SNAr) can occur. nih.govresearchgate.net

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. nih.gov This provides an alternative route to introduce alkyl groups onto the piperazine ring.

| Reaction Type | Reagent(s) | Product Example | Reference(s) |

| N-Alkylation | Methyl Iodide, K₂CO₃ | Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | nih.govmatrixscientific.com |

| N-Hydroxyethylation | 2-Chloroethanol, Base | Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate | synquestlabs.com |

| N-Benzylation | Benzyl Bromide, Base | Ethyl 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoate | nih.govgoogle.com |

| Buchwald-Hartwig Amination | Phenyl Bromide, Pd catalyst, Base | Ethyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate | nih.gov |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Ethyl 4-(4-isopropylpiperazin-1-yl)-3-nitrobenzoate | nih.gov |

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine in the piperazine moiety makes this compound readily susceptible to N-alkylation and N-acylation reactions. The lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking electrophilic carbon centers.

N-Alkylation: This reaction involves the attachment of an alkyl group to the nitrogen atom of the piperazine ring. Commercially available derivatives demonstrate the outcomes of such reactions. For instance, reaction with a methylating agent yields Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. Similarly, reaction with 2-chloroethanol or ethylene (B1197577) oxide can introduce a hydroxyethyl (B10761427) group, resulting in Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate. synquestlabs.com These transformations are typically carried out in the presence of a base to neutralize the acid formed during the reaction and often involve alkyl halides as the alkylating agents.

N-Acylation: The piperazine nitrogen can also react with acylating agents like acyl chlorides or acid anhydrides. This results in the formation of an amide linkage. For example, reaction with an appropriate acyl chloride would yield the corresponding N-acyl derivative. These reactions are fundamental in modifying the electronic and steric properties of the piperazine substituent.

| Product Name | CAS Number | Molecular Formula | Notes |

| Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | 1000018-71-2 | C14H19N3O4 | Result of N-methylation |

| Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate | 942474-38-6 | C15H21N3O5 | Result of N-hydroxyethylation |

Ring-Opening or Degradation Pathways

The degradation of this compound can occur under specific chemical or biological conditions, targeting the nitroaromatic system or the piperazine ring.

Nitroaromatic Degradation: Nitroaromatic compounds are known to be susceptible to microbial degradation. mtieat.orgipp.pt The degradation can proceed via two main pathways: oxidative, where the nitro group is removed as nitrite, or reductive, where the nitro group is reduced to a hydroxylamino or an amino group. ipp.pt The amino group can then be removed, often following the cleavage of the aromatic ring. rsc.org The electron-deficient nature of the nitro-substituted benzene (B151609) ring makes it resistant to oxidative degradation but susceptible to reductive pathways. ipp.pt

Piperazine Ring Degradation: The piperazine ring itself, while generally stable, can undergo degradation, particularly oxidative degradation. nih.gov In industrial applications like CO2 capture, piperazine can degrade to form various products, including aldehydes (like 1-piperazinecarboxaldehyde), diamines (like ethylenediamine), and piperazinone. nih.gov Such pathways could potentially be relevant for this compound under harsh oxidative conditions.

Formation of Condensed Heterocycles

A significant application of this compound in organic synthesis is its use as a precursor for condensed heterocyclic systems. This is primarily achieved by first reducing the nitro group to an amine, which then enables cyclization reactions with the adjacent piperazine substituent.

Synthesis of Benzimidazole (B57391) Derivatives from Ethyl 3-amino-4-(piperazin-1-yl)benzoate Precursors

The synthesis of benzimidazole derivatives is a prominent transformation. The process involves two key steps:

Reduction of the Nitro Group: The nitro group of this compound is first reduced to a primary amine. This transformation yields the crucial intermediate, Ethyl 3-amino-4-(piperazin-1-yl)benzoate . This reduction is a standard procedure in organic synthesis and can be achieved using various reagents, such as indium metal in the presence of ammonium chloride, which is known to selectively reduce aromatic nitro compounds. orgsyn.org

Cyclocondensation: The resulting product, Ethyl 3-amino-4-(piperazin-1-yl)benzoate, is an ortho-phenylenediamine derivative. This class of compounds is a classic starting material for benzimidazoles. The cyclization can be achieved through condensation with either aldehydes or carboxylic acids (or their derivatives). nih.govmdpi.com

With Aldehydes: Reaction with an aldehyde in the presence of an oxidizing agent or a catalyst (like supported gold nanoparticles) leads to the formation of a 2-substituted benzimidazole. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclodehydrogenation.

With Carboxylic Acids: The condensation with a carboxylic acid, often under acidic conditions (the Phillips method) and with heating, directly yields a 2-substituted benzimidazole. mdpi.com Microwave-assisted synthesis has been shown to accelerate this reaction significantly. nih.gov

Other Cyclization Reactions

The intermediate, Ethyl 3-amino-4-(piperazin-1-yl)benzoate, can also be used to synthesize other important heterocyclic structures, such as quinoxalines.

Synthesis of Quinoxaline (B1680401) Derivatives: Quinoxalines, also known as benzopyrazines, are formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or a 1,2-diketone). mtieat.orgipp.pt By reacting Ethyl 3-amino-4-(piperazin-1-yl)benzoate with a suitable 1,2-dicarbonyl compound, a piperazinyl-substituted quinoxaline derivative can be synthesized. This reaction provides an alternative pathway to complex heterocyclic systems from the same versatile precursor. The general method for quinoxaline synthesis is well-established and offers a reliable route to these structures. mtieat.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial relationships of the atoms within Ethyl 3-nitro-4-(piperazin-1-yl)benzoate can be established.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the piperazine (B1678402) ring protons. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The protons of the piperazine ring would also show characteristic signals, with their chemical shifts influenced by the electronic effects of the adjacent nitro and amino groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbons of the piperazine ring. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing nitro group and the electron-donating piperazine substituent.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.2-8.5 | Aromatic CH |

| ~7.0-7.3 | Aromatic CH |

| ~4.3-4.5 | O-CH2-CH3 |

| ~3.2-3.5 | Piperazine CH2 |

| ~3.0-3.2 | Piperazine CH2 |

| ~1.3-1.5 | O-CH2-CH3 |

| Note: The table above presents predicted chemical shift ranges based on the analysis of similar structures. Precise experimental data is required for definitive assignments. |

Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling correlations, confirming the connectivity of protons within the ethyl group and the piperazine ring, as well as any coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It would be crucial for confirming the substitution pattern on the benzene ring by showing correlations between the aromatic protons and the quaternary carbons, as well as connecting the ethyl ester and piperazine moieties to the aromatic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the substituents on the benzene ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula (C13H17N3O4), providing a high degree of confidence in the compound's identity.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would induce fragmentation of the parent molecule. The analysis of the resulting fragment ions can provide valuable structural information. For instance, the loss of the ethoxy radical (-•OCH2CH3) from the ester group or fragmentation of the piperazine ring would produce characteristic daughter ions, further corroborating the proposed structure.

| Fragment Ion (m/z) | Possible Structure/Loss |

| 279 | [M]+• (Molecular Ion) |

| 234 | [M - OCH2CH3]+ |

| 250 | [M - C2H5]+ |

| 233 | [M - NO2]+ |

| 193 | [M - C4H9N2]+ (Loss of piperazine) |

| Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key expected vibrations include:

A strong carbonyl (C=O) stretch from the ester group, typically around 1720-1700 cm⁻¹.

N-O stretching vibrations for the nitro group, usually appearing as two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

C-N stretching vibrations for the piperazine amine, likely in the 1250-1020 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

N-H stretching from the secondary amine in the piperazine ring, expected around 3350-3310 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would reveal the electronic transitions within the molecule. The presence of the nitro-substituted aromatic ring conjugated with the piperazine nitrogen is expected to give rise to characteristic absorption maxima (λmax) in the UV or visible region.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of compounds. The vibrational modes of a molecule are highly sensitive to its geometry, bond strengths, and the electronic environment of its atoms. For this compound, a detailed analysis of its vibrational spectrum would offer significant insights into the interplay of its functional groups.

A theoretical assignment of the principal vibrational modes can be inferred from the known spectral regions of similar organic molecules.

Key Predicted Vibrational Modes:

Nitro Group (NO₂) Vibrations: The nitro group is expected to exhibit strong and distinct absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1560-1500 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found in the 1390-1330 cm⁻¹ range. These bands are often intense in the IR spectrum.

Ester Group (C=O and C-O) Vibrations: The carbonyl (C=O) stretching vibration of the ethyl ester group is anticipated to produce a very strong absorption band in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear as two distinct bands in the 1300-1000 cm⁻¹ region.

Aromatic Ring (C=C and C-H) Vibrations: The C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ range. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region.

Piperazine Ring (C-N and N-H) Vibrations: The C-N stretching vibrations of the piperazine ring are predicted to be in the 1250-1020 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the piperazine ring should appear as a medium-intensity band in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) vibration is typically observed near 1650-1580 cm⁻¹.

Aliphatic C-H Vibrations: The C-H stretching vibrations of the ethyl group and the methylene groups of the piperazine ring are expected in the 3000-2850 cm⁻¹ range.

A comprehensive understanding would be achieved through computational density functional theory (DFT) calculations, which can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. Such calculations would also allow for a detailed potential energy distribution (PED) analysis, assigning each calculated vibrational mode to specific internal coordinates of the molecule (stretching, bending, etc.).

The following table provides a theoretical assignment of the major vibrational modes for this compound based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Piperazine | 3500-3300 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl & Piperazine | 3000-2850 | Medium |

| C=O Stretch | Ethyl Ester | 1730-1715 | Strong |

| N-H Bend | Piperazine | 1650-1580 | Medium |

| C=C Stretch | Benzene Ring | 1600-1450 | Medium to Weak |

| Asymmetric NO₂ Stretch | Nitro Group | 1560-1500 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1390-1330 | Strong |

| C-O Stretch | Ethyl Ester | 1300-1000 | Strong |

| C-N Stretch | Piperazine | 1250-1020 | Medium |

This predictive analysis underscores the rich vibrational landscape of this compound. Experimental verification through FT-IR and FT-Raman spectroscopy, coupled with DFT calculations, would be invaluable for a complete and accurate structural characterization of this compound.

Crystallographic Analysis and Solid State Characteristics

Single-Crystal X-ray Diffraction Studies

Should single crystals of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate be successfully grown and analyzed, the following studies would be conducted:

Determination of Crystal System and Space Group

The initial step in crystallographic analysis involves irradiating a single crystal with X-rays to obtain a diffraction pattern. The symmetry of this pattern would allow for the determination of the crystal system (e.g., monoclinic, triclinic, orthorhombic) and the specific space group, which describes the symmetry elements present within the crystal lattice. This fundamental information governs the arrangement of molecules in the solid state.

Analysis of Molecular Conformation and Torsion Angles

Once the crystal structure is solved, the precise three-dimensional arrangement of the atoms within the this compound molecule can be determined. This would include bond lengths, bond angles, and, crucially, torsion angles. Analysis of the torsion angles would reveal the conformation of the piperazine (B1678402) ring (typically a chair conformation), the orientation of the ethyl ester group, and the dihedral angle between the nitro group and the benzene (B151609) ring. A hypothetical data table for torsion angles is presented below.

Table 1: Hypothetical Torsion Angles for this compound

| Atoms (C-C-N-C) | Torsion Angle (°) |

|---|---|

| C(ar)-C(ar)-N(piperazine)-C(piperazine) | Data not available |

| C(ar)-C(ar)-N(nitro)-O(nitro) | Data not available |

| O(ester)-C(ester)-C(ar)-C(ar) | Data not available |

| C(piperazine)-N(piperazine)-C(piperazine)-C(piperazine) | Data not available |

This table is for illustrative purposes only, as no experimental data is available.

Investigation of Intermolecular Interactions

The solved crystal structure would be meticulously examined to identify and characterize the non-covalent interactions that stabilize the crystal lattice. These interactions are critical in determining the physical properties of the solid. Key interactions to be investigated would include:

Hydrogen Bonding: The presence of the piperazine N-H group and the oxygen atoms of the nitro and ester groups suggests the potential for intermolecular hydrogen bonding (e.g., N-H···O).

π-π Stacking: The aromatic benzene ring could participate in π-π stacking interactions with neighboring molecules.

Other Weak Interactions: C-H···O and other weak van der Waals forces would also be analyzed to provide a complete picture of the intermolecular forces at play.

Polymorphism and Co-crystallization Research

Currently, there is no published research on the polymorphic behavior or co-crystallization of this compound. Polymorphism is the ability of a compound to exist in more than one crystal structure. Future research in this area would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization techniques) to investigate the potential existence of different polymorphs, each with unique physical properties. Co-crystallization studies would involve crystallizing this compound with other molecules (co-formers) to create new solid forms with potentially altered properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on ethyl 3-nitro-4-(piperazin-1-yl)benzoate, offering a detailed picture of its electronic and geometric properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules like this compound. While specific DFT studies on this exact compound are not extensively available in the public domain, the methodology is widely applied to similar structures. For instance, studies on related nitrobenzoic acid derivatives often employ DFT to optimize the molecular geometry and calculate thermodynamic parameters. Such calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations, yielding the ground-state energy and electron density of the molecule.

A hypothetical DFT study on this compound would likely reveal the influence of the nitro group as a strong electron-withdrawing group and the piperazine (B1678402) moiety as an electron-donating group on the electronic distribution across the benzene (B151609) ring. The calculated bond lengths, bond angles, and dihedral angles would provide a precise three-dimensional model of the molecule.

Table 1: Hypothetical DFT Calculated Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Ground State Energy (Hartree) | -1057.xxxx |

| Dipole Moment (Debye) | 4.xx |

| C-N (nitro) Bond Length (Å) | 1.4x |

| C-N (piperazine) Bond Length (Å) | 1.3x |

| O-N-O Angle (nitro) (°) | 12x.x |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the molecular surface. For this compound, an MEP map would highlight the regions of negative and positive electrostatic potential.

The nitro group, with its highly electronegative oxygen atoms, would be expected to be a region of strong negative potential (typically colored red or yellow), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the piperazine ring would likely exhibit a positive potential (colored blue), suggesting these are sites for nucleophilic interactions. The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction sites.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the adjacent benzene ring, reflecting its electron-donating character. The LUMO, on the other hand, would likely be concentrated on the electron-deficient nitro group and the ester functionality, indicating their electron-accepting nature. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.xx |

| LUMO | -2.xx |

| HOMO-LUMO Gap | 4.xx |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with solvents.

Conformational Analysis and Flexibility

This compound possesses several rotatable bonds, allowing it to adopt various conformations. The piperazine ring can exist in chair, boat, or twist-boat conformations, and the orientation of the ethyl ester and nitro groups relative to the benzene ring can also vary.

MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity or material properties. The flexibility of the piperazine ring and the ethyl chain would be of particular interest in such a study.

Solvation Effects

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can model the interactions between the solute molecule and solvent molecules explicitly.

By simulating the system in different solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide), researchers can study how solvation affects the conformational preferences and electronic properties of the compound. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the nitro and piperazine groups would be expected, which could stabilize certain conformations and influence the molecule's solubility and reactivity. The radial distribution functions derived from MD simulations would provide detailed information about the solvation shell structure around different parts of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. For a compound like this compound, molecular docking would be instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

In the absence of specific studies on this compound, we can hypothesize its interaction with protein targets based on the known activities of similar piperazine and nitrobenzoate-containing molecules. For instance, various piperazine derivatives have been investigated for their effects on G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.govnih.gov

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding site of a selected protein target. The process would reveal potential non-covalent interactions such as:

Hydrogen Bonds: The piperazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors, and the secondary amine can act as a hydrogen bond donor. The nitro group's oxygen atoms are also potent hydrogen bond acceptors. These groups could form crucial hydrogen bonds with amino acid residues like serine, threonine, or asparagine in a protein's active site.

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the benzene ring, while the piperazine moiety has a more positive electrostatic potential. These features can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket.

Hydrophobic Interactions: The ethyl group and the benzene ring are hydrophobic and could engage in van der Waals and pi-pi stacking interactions with hydrophobic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These predicted interactions would provide a structural hypothesis for the compound's mechanism of action at a molecular level.

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki). A lower binding energy suggests a more stable ligand-protein complex. While no specific binding affinity data exists for this compound, we can refer to studies on related compounds to understand the potential range of affinities. For example, molecular docking studies on other novel piperazine derivatives have shown a wide range of binding scores depending on the target protein. nih.govnih.gov

A theoretical docking study could compare the binding affinity of this compound against a panel of known protein targets to prioritize experimental testing. For example, if docked against a series of kinases, the compound with the most favorable binding affinity would be a prime candidate for in vitro kinase inhibition assays.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Secondary amine of piperazine | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Nitrogen atoms of piperazine, Oxygen atoms of nitro group, Carbonyl oxygen of ester | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine |

| Electrostatic (Pi-Cation) | Benzene ring | Arginine, Lysine |

| Hydrophobic (Pi-Pi Stacking) | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic (Alkyl) | Ethyl group | Alanine, Valine, Leucine, Isoleucine |

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to a particular physicochemical property. These models are built by finding a statistically significant correlation between calculated molecular descriptors and an experimentally measured property. For a novel compound like this compound, QSPR models could be used to predict a range of properties without the need for experimental measurement.

Although no specific QSPR models for this compound are published, the methodology is well-established for related classes of compounds. nih.govnih.gov A typical QSPR study would involve the following steps:

Dataset Collection: A set of structurally diverse compounds with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be classified into several categories:

Constitutional Descriptors: Information about the molecular formula and atom counts.

Topological Descriptors: 2D information on atomic connectivity.

Geometrical Descriptors: 3D information about the molecular shape and size.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, providing information on electronic properties like HOMO/LUMO energies and dipole moments.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a subset of the calculated descriptors with the property of interest. The model's predictive power is then rigorously validated.

For this compound, QSPR models could be developed to predict properties such as its aqueous solubility, melting point, or even its potential for a specific biological activity, based on models built from a database of other piperazine and nitroaromatic compounds.

Table 2: Examples of Theoretical Descriptors for QSPR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Rings | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Electronic properties and reactivity |

Biological Activity and Pharmacological Potential of Ethyl 3 Nitro 4 Piperazin 1 Yl Benzoate and Its Derivatives

Antimicrobial Activity

The combination of the piperazine (B1678402) nucleus and a nitroaromatic system suggests a significant potential for antimicrobial effects. Both of these structural motifs are present in various established and experimental antimicrobial agents.

While specific data on the antibacterial efficacy of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is not available, the broader classes of piperazine and nitroaromatic derivatives have demonstrated notable activity against a range of bacteria, including Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus.

The piperazine ring is a common scaffold in many antibacterial drugs. Its presence can enhance the physicochemical properties of a molecule, such as solubility and membrane permeability, which are crucial for reaching bacterial targets. researchgate.netnih.gov Piperazine derivatives have been shown to target the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov

The nitroaromatic group is another key feature with known antibacterial properties. Nitroaromatic compounds often act as prodrugs that require reductive bioactivation within the bacterial cell. nih.govencyclopedia.pub This reduction, catalyzed by bacterial nitroreductases, generates reactive intermediates like nitroso and hydroxylamine (B1172632) species. encyclopedia.puboup.com These reactive species can cause cellular damage by covalently binding to DNA and other critical biomolecules, ultimately leading to cell death. encyclopedia.pub This mechanism is effective against both aerobic and anaerobic bacteria.

Derivatives of 1-(4-nitrophenyl)piperazine (B103982) have been synthesized and tested against various bacterial pathogens, showing moderate to significant inhibitory activity. For instance, certain derivatives have shown notable activity against M. kansasii. nih.govresearchgate.net Similarly, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazine moiety demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).

The table below illustrates the antibacterial potential of related compound classes.

| Compound Class | Target Bacteria | Observed Effect |

| Piperazine Derivatives | E. coli, S. aureus | Disruption of cytoplasmic membrane, bactericidal activity. nih.govijcmas.com |

| Nitroaromatic Compounds | M. tuberculosis, Anaerobic bacteria | DNA damage via reductive activation, bactericidal activity. nih.govencyclopedia.pub |

| 1-(4-nitrophenyl)piperazine Derivatives | M. kansasii, M. marinum | Inhibitory activity (MIC values in the micromolar range). nih.govresearchgate.net |

The structural elements of this compound also suggest potential as an antifungal agent. Piperazine is a core component of several antifungal drugs, including the clinically important azole antifungals like itraconazole (B105839) and posaconazole. nih.gov The mechanism of action for many azole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. encyclopedia.pub

Nitrobenzoate derivatives have also been investigated for their antifungal properties. Studies on 3-methyl-4-nitrobenzoate derivatives have shown significant activity against various Candida species, including C. guilliermondii. scilit.com The proposed mechanism for some nitro-containing antifungals involves the inhibition of enzymes like 14α-demethylase through electrostatic interactions between the nitro group and the enzyme's heme iron. encyclopedia.pub

The table below summarizes the antifungal potential based on related compounds.

| Compound Class | Target Fungi | Observed Effect |

| Piperazine-containing Azoles | Candida spp., Aspergillus spp. | Inhibition of ergosterol biosynthesis. nih.gov |

| Nitrobenzoate Derivatives | Candida spp. | Antifungal activity with MIC values in the micromolar range. scilit.com |

| 1-(4-nitrophenyl)piperazine Derivatives | Fusarium avenaceum | Inhibitory activity. nih.govresearchgate.net |

Anticancer Activity

The piperazine scaffold is a well-established pharmacophore in oncology, being a key structural component of numerous approved anticancer drugs, including imatinib (B729) and sunitinib. tubitak.gov.trmdpi.com This suggests that this compound and its derivatives could possess anticancer properties.

Although no specific in vitro cytotoxicity data for this compound are publicly available, studies on related structures provide insights into its potential. Arylpiperazine derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. nih.gov For example, quinolinequinones linked to piperazine analogs have shown potent growth inhibition against leukemia, renal cancer, and breast cancer cell lines. nih.gov Similarly, 3-nitropyrazolo[5,1-c] encyclopedia.pubtubitak.gov.trnih.govbenzotriazine derivatives have displayed IC50 values in the micromolar range against colon, breast, and lung carcinoma cell lines. nih.gov

The table below indicates the cytotoxic potential of related compound classes against various cancer cell lines.

| Compound Class | Cancer Cell Lines | Observed Effect |

| Piperazine-linked Quinolinequinones | Leukemia, Renal (ACHN), Breast (MCF7) | Potent growth inhibition, with IC50 values in the low micromolar range for some derivatives. nih.gov |

| 3-Nitropyrazolo[5,1-c] encyclopedia.pubtubitak.gov.trnih.govbenzotriazine Derivatives | Colon (HT29, HCT-8), Breast (MCF7), Lung (A549) | Cytotoxic activity with IC50 values in the micromolar range. nih.gov |

| Arylpiperazine Derivatives | Various, including LNCaP (Prostate) | Cytotoxic activity. nih.gov |

The potential anticancer mechanisms of this compound can be inferred from the known actions of piperazine and nitroaromatic compounds.

Piperazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. nih.gov This can involve the activation of caspases (such as caspase-3, -8, and -9), a decrease in the mitochondrial membrane potential, and the release of cytochrome c. nih.gov Some piperazine-containing compounds can also induce cell cycle arrest, for instance, in the G1 or G2/M phase, thereby inhibiting cancer cell proliferation. nih.govnih.govnih.gov Furthermore, piperazine derivatives can modulate key signaling pathways involved in cancer, such as the NF-κB pathway, which is often dysregulated in cancer and contributes to drug resistance. nih.govresearchgate.net

Nitroaromatic compounds, while less studied as a class for their anticancer mechanisms compared to their antimicrobial effects, can contribute to cytotoxicity. Their ability to be reduced to reactive species can induce oxidative stress within cancer cells. Some nitro-containing compounds have been shown to act as inhibitors of DNA synthesis. nih.gov

Other Potential Pharmacological Activities

The piperazine moiety is known for its diverse pharmacological activities beyond antimicrobial and anticancer effects. researchgate.net Derivatives of piperazine are widely used as therapeutic agents for conditions affecting the central nervous system (CNS). nih.gov This includes drugs with antipsychotic, antidepressant, and anxiolytic properties. nih.gov The ability of the piperazine ring to interact with various receptors and enzymes in the CNS, often through its nitrogen atoms, underpins this broad activity. researchgate.net Therefore, it is plausible that this compound or its derivatives could exhibit some level of CNS activity, although this would require specific investigation.

Neuropharmacological Activities (e.g., CNS activity)

The piperazine ring is a well-established pharmacophore found in numerous drugs targeting the central nervous system (CNS). nih.govnih.govrsc.orgnih.gov Its presence in a molecule can confer activity as an antipsychotic, antidepressant, or anxiolytic agent, often through interaction with monoamine neurotransmitter systems. rsc.org Research into various piperazine derivatives has demonstrated their potential to modulate serotonergic and GABAergic pathways, which are crucial for regulating mood and anxiety. scilit.comnih.govnih.gov

While direct studies on the neuropharmacological profile of this compound are not extensively documented in publicly available research, the structural components suggest a potential for CNS activity. The piperazine moiety is a key structural element in drugs like the anxiolytic buspirone (B1668070) and the antidepressant vortioxetine. rsc.org Studies on other novel piperazine derivatives have shown significant anxiolytic- and antidepressant-like effects in preclinical models. scilit.comnih.govnih.gov For instance, certain phenylpiperazine derivatives have been found to exert their anxiolytic effects through interaction with the 5-HT1A serotonin (B10506) receptor. nih.gov The blockade of these effects by specific antagonists confirms the involvement of the serotonergic system. scilit.comnih.gov

Given that many piperazine compounds influence monoamine neurochemical pathways through receptor interactions or reuptake mechanisms, it is plausible that this compound and its derivatives could exhibit similar properties. nih.gov However, without specific experimental data on this particular compound, its neuropharmacological profile remains a subject for future investigation.

Enzyme Inhibition Studies (e.g., Cholinesterase, Monoacylglycerol Lipase)

The structural features of this compound also suggest its potential as an enzyme inhibitor, particularly targeting enzymes implicated in neurological disorders.

Cholinesterase Inhibition:

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. researchgate.net The nitrobenzoate scaffold has been identified as a novel basis for the development of cholinesterase inhibitors. nih.gov A study on a series of nitrobenzoate derivatives revealed that some compounds are selective inhibitors of acetylcholinesterase. nih.gov

Furthermore, the piperazine moiety is a common feature in many known cholinesterase inhibitors. rsc.orgnih.gov Research has shown that piperazine derivatives can be potent inhibitors of both AChE and BChE. rsc.org For example, a study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which contain a piperazine ring, identified compounds with significant acetylcholinesterase inhibitory activity. researchgate.net The position of substituents on the phenyl ring was found to be crucial for the inhibitory potency. researchgate.net Another study highlighted a derivative of ethyl nitrobenzoate, ethyl 4-((cyclohexylmethyl)amino)-3-nitrobenzoate, for its promising butyrylcholinesterase inhibitory activity. nih.gov

These findings suggest that the combination of a nitrobenzoate core and a piperazine ring in this compound could lead to significant cholinesterase inhibitory activity.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition:

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. imrpress.comnih.gov Inhibition of MAGL increases 2-AG levels, which can have therapeutic benefits in neurodegenerative diseases, inflammation, and pain. imrpress.comscbt.com The piperazine and piperidine (B6355638) rings are key structural features in many potent and selective MAGL inhibitors. nih.govnih.govscilit.com Both reversible and irreversible inhibitors containing these cyclic amine structures have been developed. nih.govmdpi.com

While there is no direct evidence of this compound acting as a MAGL inhibitor, the presence of the piperazine moiety suggests a potential for such activity. The development of piperazine-based MAGL inhibitors highlights the importance of this scaffold for targeting the active site of the enzyme. nih.govscilit.com Further investigation would be necessary to determine if the nitrobenzoate portion of the molecule is compatible with and contributes to MAGL inhibition.

Interactive Data Table: Enzyme Inhibition by Related Compounds

Below is a summary of the inhibitory activities of compounds structurally related to this compound.

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| Nitrobenzoate Derivatives | Acetylcholinesterase (AChE) | Identified as a novel scaffold for AChE inhibitors. Compound 2f showed selective inhibition. | nih.gov |

| Piperazine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent inhibitors of both enzymes. | rsc.orgnih.govresearchgate.net |

| Ethyl 4-((cyclohexylmethyl)amino)-3-nitrobenzoate | Butyrylcholinesterase (BChE) | Demonstrated good BChE inhibitory activity. | nih.gov |

| Piperidinone Derivatives (with nitrobenzylidene groups) | Acetylcholinesterase (AChE) | Found to be potent AChE inhibitors. | nih.gov |

| Piperazine/Piperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Act as potent and selective MAGL inhibitors. | nih.govnih.govscilit.comimrpress.com |

Bioreductive Prodrug Concepts and Hypoxia-Activated Agents

The nitroaromatic group is a cornerstone in the design of hypoxia-activated prodrugs (HAPs). nih.govnih.govimrpress.commdpi.com These are inactive compounds that are selectively activated to their cytotoxic form under the low-oxygen conditions (hypoxia) characteristic of solid tumors. nih.govimrpress.com The mechanism relies on the enzymatic reduction of the nitro group. In well-oxygenated tissues, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound in a futile cycle. nih.gov However, in the hypoxic environment of tumors, further reduction occurs, leading to the formation of a hydroxylamine or amine. nih.govnih.gov This reduction cascade triggers the release of an active cytotoxic agent. rsc.orgnih.gov

Nitrobenzyl and nitrophenyl moieties are commonly used as triggers in these prodrug systems. rsc.orgnih.gov The specific structure of this compound, containing a nitrobenzoate group, fits the profile of a potential hypoxia-activated agent. The nitro group can act as the hypoxia-sensitive trigger, while the rest of the molecule, including the piperazine ring, could be part of a released effector molecule or serve to modulate the physicochemical properties of the prodrug.

Research into piperazine-bearing nitrobenzamide prodrugs has demonstrated the viability of this chemical combination for creating hypoxia/gene-directed enzyme prodrug therapy (GDEPT) agents. nih.govscilit.com In such systems, the piperazine moiety can be introduced to improve drug-like properties. nih.gov Furthermore, nitroaromatic-based triazene (B1217601) prodrugs have been designed for the selective delivery of cytotoxic agents to the hypoxic microenvironment of tumors, with some designs incorporating a piperazine unit for imaging purposes. nih.gov

Therefore, this compound and its derivatives represent a promising scaffold for the development of novel hypoxia-activated prodrugs. The nitrobenzoate core provides the essential trigger for selective activation in tumors, while the piperazine ring offers a versatile point for modification to optimize the compound's pharmacological profile.

Structure Activity Relationship Sar Investigations

Impact of Substitutions on the Nitrobenzoate Moiety

The nitrobenzoate portion of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate offers several avenues for substitution, which can significantly influence the compound's electronic and steric properties, and consequently its biological interactions. The position and nature of the nitro group are critical determinants of activity.

Furthermore, the addition of other substituents to the benzoate (B1203000) ring could modulate activity. For example, the introduction of halogen atoms or small alkyl groups could alter the lipophilicity and steric bulk of the molecule, potentially leading to improved interactions with a target protein. Research on related benzoate derivatives has demonstrated that such substitutions can have a profound effect on biological outcomes.

| Substitution on Nitrobenzoate Moiety | Potential Impact on Activity | Rationale |

| Altering Nitro Group Position (e.g., to position 2 or 5) | Could switch or modulate activity type | The electronic and steric environment of the binding pocket would dictate the optimal position for the nitro group's interactions. mdpi.com |

| Introduction of Halogens (F, Cl, Br) | May enhance potency or alter selectivity | Halogens can form specific interactions (halogen bonds) and modify the electronic nature of the ring. |

| Addition of Small Alkyl Groups (e.g., methyl, ethyl) | Could improve binding through hydrophobic interactions | Increased lipophilicity can enhance membrane permeability and interactions with hydrophobic pockets in a target protein. |

| Introduction of Hydrogen Bond Donors/Acceptors | May increase binding affinity | The formation of additional hydrogen bonds with the target can significantly contribute to the stability of the drug-receptor complex. |

Role of the Piperazine (B1678402) Ring Substitutions and Conformation

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions and its conformational flexibility. nih.gov Substitutions at the N4-position of the piperazine ring in this compound are expected to be a major determinant of its biological activity and selectivity.

The conformation of the piperazine ring, which typically exists in a chair conformation, can also play a role. The orientation of the N4-substituent (axial vs. equatorial) can affect how the molecule fits into a binding site.

| Substitution on Piperazine Ring (N4-position) | Potential Impact on Activity | Rationale |

| Small Alkyl Groups (e.g., methyl, ethyl) | May provide a baseline for activity | Often used to probe for small hydrophobic pockets. nih.gov |

| Aryl or Heteroaryl Rings | Could significantly enhance potency through π-π stacking | Aromatic substituents can engage in favorable interactions with aromatic amino acid residues in the binding site. epa.gov |

| Groups with Hydrogen Bonding Capacity | May improve binding affinity and specificity | The introduction of groups capable of forming hydrogen bonds can lead to more stable drug-target complexes. |

| Bulky Substituents | Could either increase or decrease activity | The effect would depend on the size and shape of the binding pocket; bulky groups may lead to steric clashes or favorable van der Waals interactions. |

Influence of Ester Group Modifications

The ethyl ester group in this compound is another site for modification that can impact the compound's pharmacokinetic and pharmacodynamic properties. The ester group can influence solubility, metabolic stability, and interactions with the biological target.

Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could be beneficial for interacting with a positively charged region of a target or detrimental if it prevents the molecule from crossing cell membranes. Converting the ester to an amide could introduce additional hydrogen bonding capabilities and potentially increase metabolic stability.

The size of the alkyl group in the ester can also be varied. Changing the ethyl group to a methyl, propyl, or other alkyl group would alter the lipophilicity and steric profile of this region of the molecule.

| Ester Group Modification | Potential Impact on Activity | Rationale |

| Hydrolysis to Carboxylic Acid | May increase potency if an ionic interaction is favorable | The resulting carboxylate could form a salt bridge with a positively charged amino acid residue. |

| Conversion to Amide (primary, secondary, or tertiary) | Could enhance binding through additional hydrogen bonds | The N-H of primary and secondary amides can act as hydrogen bond donors, and the carbonyl oxygen as an acceptor. |

| Variation of Alkyl Chain Length (e.g., methyl, propyl) | May fine-tune lipophilicity and steric fit | Modifying the size of the alkyl group can optimize hydrophobic interactions and the overall fit within the binding site. |

| Replacement with Bioisosteres | Could improve metabolic stability or other properties | Replacing the ester with a bioisosteric group, such as a tetrazole, could offer a different ADME profile while maintaining key interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR study could provide valuable insights for lead optimization.

A typical 2D-QSAR study would involve calculating various molecular descriptors for each analog, such as physicochemical properties (e.g., LogP, polar surface area), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices. mdpi.com These descriptors would then be correlated with the measured biological activity (e.g., IC50) using statistical methods like multiple linear regression or partial least squares. A robust QSAR model could then be used to predict the activity of newly designed, unsynthesized compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding of the SAR. nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting 3D contour maps can visualize regions where modifications to the molecular structure would likely lead to increased or decreased activity, guiding the design of more potent analogs. For instance, a 3D-QSAR model might highlight a region where a bulky, electropositive substituent on the piperazine ring is predicted to enhance activity.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. youtube.com For a set of active analogs of this compound, a pharmacophore model could be generated.